molecular formula C18H13FN2O2S2 B2947019 1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole CAS No. 956782-89-1

1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole

Cat. No.: B2947019
CAS No.: 956782-89-1
M. Wt: 372.43
InChI Key: PANJYOPYPCJTFY-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a fluorophenylsulfonyl group, and a methylated benzothiophene moiety[_{{{CITATION{{{_1{AK Scientific, Inc. Page 1 of 5 Safety Data Sheet (United States) 1-(2 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for further research and applications.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

  • 1-[(2-Fluorophenyl)sulfonyl]-4-(3-methyl-1-benzothiophen-2-yl)pyrazole

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-5-(3-methyl-1-benzothiophen-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S2/c1-12-13-6-2-4-8-16(13)24-18(12)15-10-11-20-21(15)25(22,23)17-9-5-3-7-14(17)19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANJYOPYPCJTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3=CC=NN3S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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